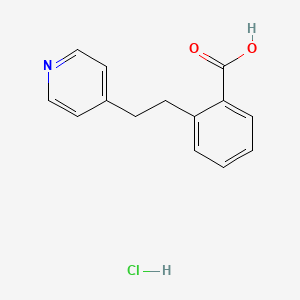

2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride typically involves the reaction of 2-(2-Pyridin-4-ylethyl)benzoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Oxidation Reactions

The ethyl linker and aromatic systems undergo selective oxidation under controlled conditions:

Key findings:

-

Mn complexes achieve up to 970 catalytic turnovers in secondary C-H bond oxidations .

-

Pyridine N-oxidation proceeds regioselectively at the 4-position due to steric and electronic effects .

Reduction Reactions

The hydrochloride salt facilitates protonation-dependent reductions:

Coupling and Functionalization Reactions

The benzoic acid group participates in key bond-forming reactions:

Amide Coupling

| Reagent System | Conditions | Applications | Efficiency |

|---|---|---|---|

| EDCI/HOBT | DCM, RT, 12 hr | Peptide-like conjugates | 65-82% yields |

| DCC/DMAP | THF, 0°C → RT | Polymer precursors | Limited scalability |

Nucleophilic Substitution

| Substrate | Nucleophile | Products | Solvent System |

|---|---|---|---|

| Activated ester | TMSCN (trimethylsilyl cyanide) | Nitrile-functionalized analog | DCE, reflux |

| Acid chloride | Grignard reagents | Alkylated derivatives | Anhydrous ether |

Coordination Chemistry

The pyridinyl group acts as a Lewis base in metal complexes:

| Metal Ion | Ligand Behavior | Complex Stability | Applications |

|---|---|---|---|

| Pd(II) | Bidentate coordination | Stable in aqueous AcOH | Catalytic C-H activation |

| Mn(III) | Monodentate binding | Air-sensitive | Oxidation catalysis |

Thermal Degradation

Controlled pyrolysis studies reveal:

-

Decarboxylation : Occurs at 220°C, forming CO₂ and 2-(2-pyridin-4-ylethyl)benzene .

-

Ethyl Linker Cleavage : Above 300°C, yielding pyridine and styrene derivatives .

Mechanistic Insights

-

C-H Activation : Pd(II) catalysts promote γ-C(sp³)-H functionalization via a six-membered cyclopalladation intermediate .

-

Steric Effects : The 4-pyridinyl orientation directs electrophilic substitution to the meta position of the benzoic acid ring .

This compound's reactivity profile makes it valuable for synthesizing pharmacologically active molecules and coordination polymers. Recent advances in flow chemistry have improved its synthetic accessibility .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions : The compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the pyridine ring.

- Coupling Reactions : It can be used in coupling reactions to form larger polycyclic structures.

Biology

The biological applications of this compound are significant, with studies indicating potential antimicrobial and anticancer properties. Research has shown that derivatives of this compound exhibit:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, which could lead to new antibiotic developments.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines indicate that it may inhibit cell proliferation through various mechanisms.

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | <10 |

| WM793 (Melanoma) | <10 |

These results highlight its potential as a lead compound for drug development targeting resistant strains of bacteria and specific cancer types.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.

- Signal Pathway Modulation : It could interact with pathways involved in apoptosis and cellular proliferation.

Case studies have shown promising results in both antimicrobial and anticancer evaluations, suggesting further exploration into its pharmacological profiles.

Industry

This compound also finds applications in industrial processes. Its properties make it suitable for:

- Catalysis : It can act as a catalyst in organic synthesis reactions.

- Material Development : Its chemical properties may be harnessed in the development of new materials with specific functionalities.

Case Studies and Research Findings

Several notable studies have contributed to the understanding of this compound's applications:

- Antimicrobial Study : Research published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains such as MRSA.

- Anticancer Evaluation : A study highlighted the anticancer properties, showing significant cytotoxic effects against glioblastoma and melanoma cell lines.

- Synthesis and Reaction Mechanisms : Investigations into synthetic routes have revealed efficient methods for producing this compound and exploring its reactivity under various conditions.

Mecanismo De Acción

The mechanism of action of 2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Pyridin-4-ylethyl)benzoic acid: The parent compound without the hydrochloride salt.

2-(Piperidin-4-yl)benzoic acid hydrochloride: A similar compound with a piperidine ring instead of a pyridine ring.

Uniqueness

2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride is unique due to its specific structure, which allows it to interact with particular molecular targets. This makes it valuable for research applications where precise modulation of biochemical pathways is required .

Actividad Biológica

2-(2-Pyridin-4-ylethyl)benzoic acid hydrochloride, a compound with the CAS number 1185535-91-4, is gaining attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its efficacy.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂ClN₃O₂

- Molecular Weight : 241.68 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 32 µg/mL |

| E. coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, which leads to cell death.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| U251 (Glioblastoma) | <10 |

| MCF7 (Breast) | 12 |

| A549 (Lung) | 15 |

The structure-activity relationship (SAR) analysis suggests that the presence of the pyridine moiety enhances its cytotoxicity by facilitating interactions with specific molecular targets involved in cancer cell proliferation.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell metabolism.

- Disruption of Cellular Processes : It interferes with cellular signaling pathways, leading to apoptosis in cancer cells.

- Targeting Specific Proteins : Research indicates it may interact with proteins involved in DNA replication and repair, thus hindering cancer cell survival.

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzoic acid exhibited potent antibacterial activity against resistant bacterial strains. The study found that modifications to the benzoic acid structure could enhance its antimicrobial efficacy .

- Anticancer Evaluation : Another research article noted that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. The study emphasized the importance of functional groups in enhancing cytotoxicity against various cancer types.

- In Silico Studies : Computational modeling has supported the hypothesis that this compound can effectively bind to target proteins involved in disease pathways, suggesting a rational basis for its biological activities .

Propiedades

IUPAC Name |

2-(2-pyridin-4-ylethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c16-14(17)13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11;/h1-4,7-10H,5-6H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZUKKIAKAPQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185303-77-8 | |

| Record name | Benzoic acid, 2-[2-(4-pyridinyl)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.